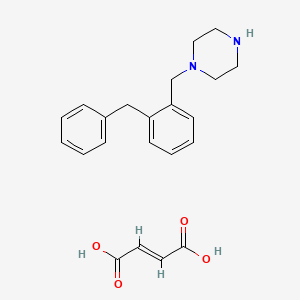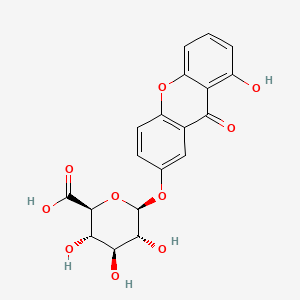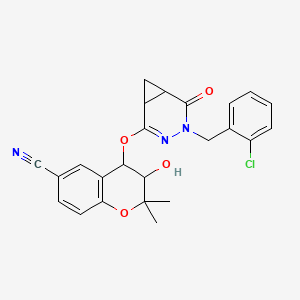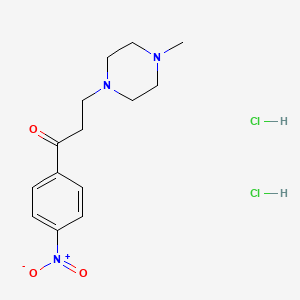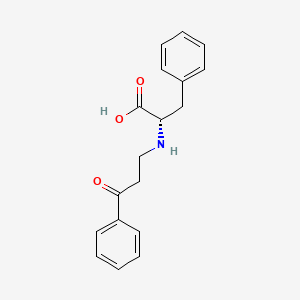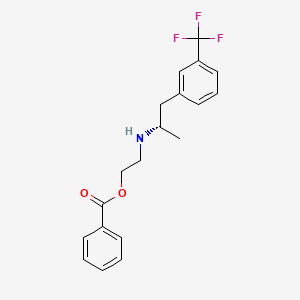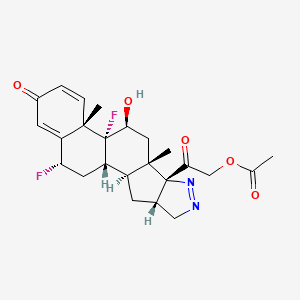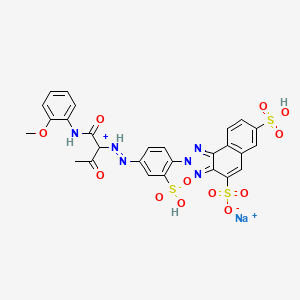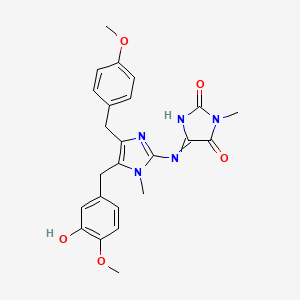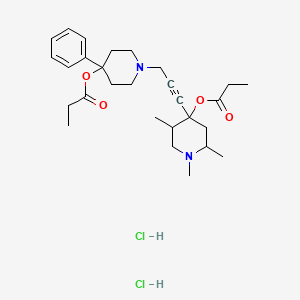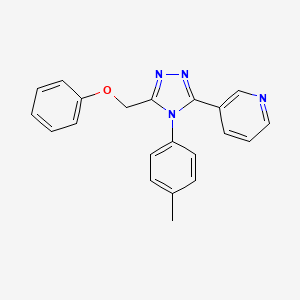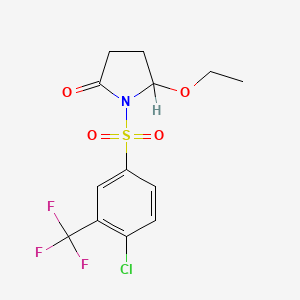
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a compound characterized by the presence of a sulfonyl group attached to a pyrrolidinone ring, with additional chloro and trifluoromethyl substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 4-chloro-3-(trifluoromethyl)phenyl sulfonyl chloride, is prepared by reacting 4-chloro-3-(trifluoromethyl)aniline with chlorosulfonic acid.
Coupling with Pyrrolidinone: The phenyl sulfonyl chloride is then reacted with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Corresponding sulfonic acids or amines.
Aplicaciones Científicas De Investigación
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and trifluoromethyl groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl sulfonamide
- 4-Chloro-3-(trifluoromethyl)phenyl carbamate
Uniqueness: 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to the combination of its sulfonyl group with the pyrrolidinone ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and trifluoromethyl groups further enhances its chemical stability and interaction with biological targets.
Propiedades
Número CAS |
111711-54-7 |
|---|---|
Fórmula molecular |
C13H13ClF3NO4S |
Peso molecular |
371.76 g/mol |
Nombre IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C13H13ClF3NO4S/c1-2-22-12-6-5-11(19)18(12)23(20,21)8-3-4-10(14)9(7-8)13(15,16)17/h3-4,7,12H,2,5-6H2,1H3 |
Clave InChI |
SODWMIQNZDGMDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


